An In-Depth Technical Guide to Cyclooct-4-en-1-ylmethanamine Hydrochloride (CAS 2138816-85-8)
An In-Depth Technical Guide to Cyclooct-4-en-1-ylmethanamine Hydrochloride (CAS 2138816-85-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cyclooct-4-en-1-ylmethanamine hydrochloride (CAS 2138816-85-8), a substituted cyclooctene derivative of interest in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is not extensively published, this document synthesizes available information from commercial suppliers, computational predictions, and established chemical principles to offer a scientifically grounded resource for researchers. The guide covers the compound's chemical identity, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, analytical characterization methodologies, and a discussion of its potential applications as a versatile building block in drug discovery and development.
Chemical Identity and Structure
Cyclooct-4-en-1-ylmethanamine hydrochloride is a primary amine hydrochloride salt. The core structure consists of an eight-membered carbon ring (cyclooctene) with a cis- (or Z)-double bond at the 4-position and a methanamine substituent at the 1-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
The structural representation and key identifiers are summarized below.
| Identifier | Value | Source |
| CAS Number | 2138816-85-8 | [1][2][3] |
| Chemical Name | Cyclooct-4-en-1-ylmethanamine hydrochloride | [1] |
| Synonym(s) | [(4Z)-cyclooct-4-en-1-yl]methanamine hydrochloride | [1][3][4] |
| Molecular Formula | C₉H₁₈ClN | [1] |
| Molecular Weight | 175.70 g/mol | [1] |
| SMILES | NCC1CC/C=C\CCC1.[H]Cl | [1][2] |
| InChI Code | 1S/C9H17N.ClH/c10-8-9-6-4-2-1-3-5-7-9;/h1-2,9H,3-8,10H2;1H/b2-1-; | [5] |
| InChI Key | XHNMFGDMTSOSRM-ODZAUARKSA-N | [5] |
Physicochemical and Computational Data
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |
| logP | 2.5034 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
This data suggests the compound has moderate lipophilicity and is suitable for applications in organic synthesis and potentially as a fragment in drug design.
Synthesis and Purification
While a specific, validated synthesis for Cyclooct-4-en-1-ylmethanamine hydrochloride has not been published, a logical and robust synthetic route can be proposed based on established organic chemistry transformations. A plausible pathway involves the reductive amination of the corresponding aldehyde, Cyclooct-4-ene-1-carbaldehyde. This aldehyde can be synthesized from the commercially available Cyclooct-4-en-1-ylmethanol.
Proposed Synthetic Pathway
The proposed two-step synthesis is outlined below:
Caption: Proposed synthesis of Cyclooct-4-en-1-ylmethanamine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and has not been experimentally validated for this specific compound. It is based on general procedures for similar transformations.[6]
Step 1: Oxidation of Cyclooct-4-en-1-ylmethanol to Cyclooct-4-ene-1-carbaldehyde
-
Rationale: This step converts the primary alcohol to an aldehyde, which is the precursor for reductive amination. Pyridinium chlorochromate (PCC) is a common and effective reagent for this transformation.
-
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 eq.) in dichloromethane (DCM) at room temperature, add a solution of Cyclooct-4-en-1-ylmethanol (1.0 eq.) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude Cyclooct-4-ene-1-carbaldehyde, which can be used in the next step without further purification.
-
Step 2: Reductive Amination of Cyclooct-4-ene-1-carbaldehyde
-
Rationale: This step forms the primary amine via an imine intermediate, which is then reduced in situ. Sodium cyanoborohydride is a suitable reducing agent for this purpose as it is selective for the imine over the aldehyde.[6]
-
Procedure:
-
Dissolve the crude Cyclooct-4-ene-1-carbaldehyde (1.0 eq.) in methanol.
-
Add a solution of ammonia in methanol (excess) to the reaction mixture.
-
Add sodium cyanoborohydride (1.2 eq.) portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Cyclooct-4-en-1-ylmethanamine.
-
Step 3: Formation of the Hydrochloride Salt
-
Rationale: Conversion to the hydrochloride salt improves the stability and handling of the amine.
-
Procedure:
-
Dissolve the crude Cyclooct-4-en-1-ylmethanamine in a minimal amount of diethyl ether.
-
Slowly add a solution of hydrogen chloride in diethyl ether (1.1 eq.) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Cyclooct-4-en-1-ylmethanamine hydrochloride as a solid.[7]
-
Analytical Characterization
Comprehensive analytical data is crucial for confirming the identity and purity of the synthesized compound. While specific spectra for this compound are not publicly available, the following techniques would be employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the cyclooctene ring, the protons of the methylene group adjacent to the nitrogen, and the aliphatic protons of the cyclooctane ring. The integration of these signals would confirm the proton count of the molecule.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the ring and the methanamine substituent.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. For the free base (Cyclooct-4-en-1-ylmethanamine), the expected [M+H]⁺ ion would be at m/z 140.159. For the hydrochloride salt, the mass spectrum would likely show the molecular ion of the free base. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aliphatic and olefinic groups, and the C=C stretching of the double bond (around 1650 cm⁻¹).
Purity Analysis
High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound. Commercial suppliers typically report purities of ≥95% or ≥97%.[1][4][5]
Safety and Handling
Based on available safety data sheets, Cyclooct-4-en-1-ylmethanamine hydrochloride is classified as a hazardous substance.[5]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][5]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Potential Applications in Research and Drug Development
Cyclooct-4-en-1-ylmethanamine hydrochloride is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Scaffold for Novel Chemical Entities
The cyclooctene scaffold provides a unique three-dimensional architecture that can be exploited in drug design to explore new chemical space. The primary amine functionality serves as a versatile handle for further chemical modifications, allowing for the introduction of various pharmacophores.
Linker in Bioorthogonal Chemistry
The cyclooctene moiety is a key component in strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) reactions, a type of "click chemistry".[8] While the cis-isomer present in this compound is less reactive than the trans-isomer (trans-cyclooctene or TCO), it can potentially be isomerized to the more reactive trans-isomer.[9] This would make it a useful tool for bioconjugation, allowing for the labeling of biomolecules in living systems.[10][11]
Caption: Conceptual workflow for bioconjugation.
Intermediate in Pharmaceutical Synthesis
The compound can serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The combination of a flexible eight-membered ring and a reactive primary amine makes it an attractive starting material for the synthesis of diverse chemical libraries for high-throughput screening. It is primarily used as a key intermediate in the synthesis of drugs, especially in the development of bioactive molecules and specialized amines. The cyclic structure with an amine group allows for selective modification in drug design, particularly in creating derivatives with conformational constraints.[12]
Conclusion
Cyclooct-4-en-1-ylmethanamine hydrochloride is a chemical compound with significant potential as a building block in organic synthesis and medicinal chemistry. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, this guide provides a solid foundation for researchers by summarizing its known properties, proposing a viable synthetic route, outlining necessary analytical characterization, and discussing its potential applications. As research in this area progresses, a more detailed understanding of the reactivity and utility of this compound is anticipated.
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